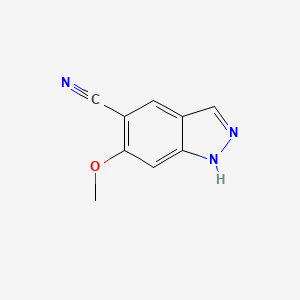

6-Methoxy-1H-indazole-5-carbonitrile

Descripción

BenchChem offers high-quality 6-Methoxy-1H-indazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-indazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRQLSLGWPBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624023 | |

| Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473417-50-4 | |

| Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the chemical properties of 6-Methoxy-1H-indazole-5-carbonitrile?

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Methoxy-1H-indazole-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-Methoxy-1H-indazole-5-carbonitrile. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile intermediate for the development of novel therapeutic agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this compound in synthetic organic and medicinal chemistry.

Core Compound Identity and Physicochemical Properties

6-Methoxy-1H-indazole-5-carbonitrile is a bicyclic heteroaromatic compound featuring a fused benzene and pyrazole ring system.[3] The strategic placement of the methoxy and carbonitrile groups on the benzene portion of the indazole core provides critical handles for synthetic diversification, making it a valuable building block in drug discovery programs.[4]

The indazole ring itself is amphoteric, capable of being protonated or deprotonated, though the specific pKa values for this substituted variant are not widely published.[3] The 1H-indazole tautomer is generally considered more stable than the 2H-indazole form.[5]

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 6-methoxy-1H-indazole-5-carbonitrile | [4] |

| CAS Number | 473417-50-4 | [4][6] |

| Molecular Formula | C₉H₇N₃O | [7] |

| PubChem CID | 22260781 | [4] |

| GHS Symbol | GHS07 (Irritant) | [4] |

Note: Experimental physical properties such as melting point and solubility are not consistently reported in public literature and should be determined empirically upon acquisition.

Analytical Characterization

Characterization of 6-Methoxy-1H-indazole-5-carbonitrile is typically achieved through a combination of standard analytical techniques. Commercial suppliers confirm its structure and purity using methods that are foundational to synthetic chemistry workflows.[4]

Standard Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct aromatic proton signals, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the indazole ring. The specific chemical shifts and coupling constants would confirm the substitution pattern.

-

¹³C NMR: Will display characteristic signals for the aromatic and heterocyclic carbons, the nitrile carbon, and the methoxy carbon.

-

-

Mass Spectrometry (MS): Techniques like LCMS or GCMS are used to confirm the molecular weight and fragmentation pattern, corroborating the compound's identity.[4]

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Bands corresponding to N-H, C-H (aromatic and aliphatic), and C-O stretching will also be present.[4]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the material, with suppliers often guaranteeing purity levels of 95% or higher.[4]

Synthesis Pathway: A Representative Protocol

While specific manufacturing protocols are often proprietary, a plausible and efficient synthesis can be designed based on established methods for constructing the indazole core, such as the [3+2] cycloaddition of a diazo compound with an aryne precursor.[5][8] A common alternative involves the cyclization of appropriately substituted benzonitriles.

The following workflow illustrates a generalized, logical approach to the synthesis of the target molecule.

Diagram 1: Plausible Synthetic Workflow

Caption: Generalized workflow for indazole synthesis.

Experimental Protocol (Illustrative):

-

Nitration: An appropriately substituted 2-halobenzonitrile is carefully nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group.

-

Cyclization: The resulting nitro-benzonitrile intermediate is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol or DMF). Heating this mixture promotes a cascade reaction involving nucleophilic substitution and intramolecular cyclization to form the indazole ring system.[5]

-

Workup and Purification: Upon cooling, the crude product is isolated via filtration or extraction. Final purification is achieved through recrystallization from an appropriate solvent system or by column chromatography to yield pure 6-Methoxy-1H-indazole-5-carbonitrile.

Chemical Reactivity and Derivatization Potential

The true value of 6-Methoxy-1H-indazole-5-carbonitrile lies in its versatile reactivity, which allows for the systematic exploration of chemical space in drug discovery. The molecule possesses three primary sites for functionalization: the N1-position of the indazole ring, the nitrile group, and the aromatic ring.

Indazoles are known to undergo a variety of electrophilic substitution reactions.[5] The functionalization at the C3 position is also a key strategy for derivatization.

Diagram 2: Key Derivatization Pathways

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. 6-Methoxy-1H-indazole-5-carbonitrile [synhet.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 6-Methoxy-1H-indazole-5-carbonitrile - Lead Sciences [lead-sciences.com]

- 8. Indazole synthesis [organic-chemistry.org]

The Definitive Guide to the Structural Elucidation of 6-Methoxy-1H-indazole-5-carbonitrile

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the complete structural elucidation of 6-Methoxy-1H-indazole-5-carbonitrile (CAS No: 473417-50-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the selection of a multi-modal analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. By presenting and interpreting a complete, albeit hypothetical, spectroscopic dataset, this guide serves as a practical blueprint for the structural characterization of complex heterocyclic molecules.

Introduction: The Significance of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. 6-Methoxy-1H-indazole-5-carbonitrile, a substituted indazole, presents an interesting case for structural analysis due to the interplay of its electron-donating methoxy group and electron-withdrawing nitrile substituent on the aromatic ring. Accurate and unambiguous structural confirmation is the bedrock upon which all further biological and pharmacological studies are built. This guide will, therefore, systematically deconstruct the molecule's structure through a logical and self-validating analytical workflow.

The Analytical Workflow: A Multi-pronged Approach

The structural elucidation of a novel or complex organic molecule is akin to solving a multi-faceted puzzle. No single technique can provide a complete picture. Instead, a synergistic application of various analytical methods is employed, with each technique providing a unique piece of structural information. The workflow for 6-Methoxy-1H-indazole-5-carbonitrile is designed to first establish the molecular formula and key functional groups, and then to piece together the connectivity of the atoms.

Caption: A logical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in analyzing an unknown compound is to determine its molecular weight and, from that, its molecular formula. Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for this purpose.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 6-Methoxy-1H-indazole-5-carbonitrile is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[1]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.[2]

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

Table 1: Key Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 173 | 100 | [M]⁺• (Molecular Ion) |

| 158 | 85 | [M - CH₃]⁺ |

| 130 | 40 | [M - CH₃ - CO]⁺ |

| 103 | 30 | [C₇H₅N]⁺ |

The molecular ion peak at m/z 173 establishes the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula, C₉H₇N₃O. The fragmentation pattern provides further structural clues. The loss of 15 amu (m/z 158) is characteristic of the loss of a methyl radical (•CH₃), strongly suggesting the presence of a methoxy group.[3] The subsequent loss of 28 amu (m/z 130) is indicative of the loss of a neutral carbon monoxide (CO) molecule.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is placed in the path of an infrared beam, and the absorbance of radiation is measured as a function of wavenumber (cm⁻¹).

Data Interpretation

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 (broad) | Medium | N-H stretch (indazole) |

| 3050 | Weak | Aromatic C-H stretch |

| 2950, 2840 | Weak | Aliphatic C-H stretch (methoxy) |

| 2225 | Strong, Sharp | C≡N stretch (nitrile) |

| 1620, 1500 | Medium | C=C stretch (aromatic ring) |

| 1250, 1030 | Strong | C-O stretch (aryl ether) |

The FTIR spectrum provides immediate confirmation of several key structural features. The strong, sharp absorption at 2225 cm⁻¹ is highly characteristic of a nitrile group (C≡N).[5][6] The presence of a broad absorption in the 3300-3500 cm⁻¹ region is indicative of an N-H stretch, consistent with the indazole ring. Aromatic C-H stretches are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.[7] Finally, the strong absorptions at 1250 and 1030 cm⁻¹ are characteristic of the C-O stretching of an aryl ether, confirming the presence of the methoxy group attached to the aromatic ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all protons and carbons and reveals their connectivity.[9][10]

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: A standard proton NMR spectrum is acquired.

-

¹³C NMR: A standard carbon-13 NMR spectrum is acquired.

-

2D NMR (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed.[11][12]

Data Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 3: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.5 (broad s) | Singlet | 1H | N-H |

| 8.20 | Singlet | 1H | H-3 |

| 7.85 | Singlet | 1H | H-4 |

| 7.20 | Singlet | 1H | H-7 |

| 4.00 | Singlet | 3H | -OCH₃ |

The broad singlet at a very downfield chemical shift (13.5 ppm) is characteristic of the acidic N-H proton of the indazole ring. The three singlets in the aromatic region (7.20-8.20 ppm) indicate three protons on the benzene ring, each without any adjacent proton neighbors. The singlet at 4.00 ppm integrating to three protons is the characteristic signal for the methoxy group (-OCH₃).

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 160.2 | C-6 |

| 141.0 | C-7a |

| 135.5 | C-3 |

| 125.0 | C-4 |

| 121.5 | C-3a |

| 117.0 | C≡N |

| 105.0 | C-5 |

| 95.8 | C-7 |

| 56.5 | -OCH₃ |

The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular formula C₉H₇N₃O. The signal at 160.2 ppm is in the expected range for an aromatic carbon attached to an oxygen atom (C-6). The signal at 117.0 ppm is characteristic of a nitrile carbon. The signal at 56.5 ppm is typical for a methoxy carbon. The remaining signals correspond to the other carbons of the indazole ring system.

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

Caption: Visualization of key 2D NMR correlations for structure assembly.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[11]

-

The proton at 8.20 ppm correlates with the carbon at 135.5 ppm (H-3 to C-3).

-

The proton at 7.85 ppm correlates with the carbon at 125.0 ppm (H-4 to C-4).

-

The proton at 7.20 ppm correlates with the carbon at 95.8 ppm (H-7 to C-7).

-

The protons at 4.00 ppm correlate with the carbon at 56.5 ppm (-OCH₃).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[11][13]

-

The methoxy protons (4.00 ppm) show a correlation to the carbon at 160.2 ppm, confirming that the methoxy group is attached to C-6.

-

The aromatic proton H-4 (7.85 ppm) shows correlations to the carbons at 105.0 ppm (C-5) and 160.2 ppm (C-6), establishing the connectivity in that part of the ring.

-

H-4 also shows a correlation to the nitrile carbon (117.0 ppm), indicating that the nitrile group is adjacent to the position of H-4.

-

The proton H-7 (7.20 ppm) shows correlations to C-5 and C-6, further confirming the arrangement of the substituents on the benzene ring.

-

The indazole proton H-3 (8.20 ppm) shows correlations to the bridgehead carbons C-3a and C-7a, confirming the fusion of the pyrazole and benzene rings.

-

Conclusion: The Confirmed Structure

The convergence of data from Mass Spectrometry, FTIR, and a suite of 1D and 2D NMR experiments provides an unambiguous and self-validating elucidation of the structure of 6-Methoxy-1H-indazole-5-carbonitrile.

-

MS established the molecular formula C₉H₇N₃O.

-

FTIR confirmed the presence of N-H, C≡N, and aryl ether functional groups.

-

¹H and ¹³C NMR identified all unique proton and carbon environments.

-

HSQC and HMBC unequivocally established the atomic connectivity.

The collective evidence confirms the structure as presented below:

Chemical Structure of 6-Methoxy-1H-indazole-5-carbonitrile (Image of the chemical structure would be placed here in a full whitepaper)

This systematic approach, grounded in the fundamental principles of spectroscopic analysis, exemplifies the rigorous process required for the structural characterization of novel compounds in modern chemical research and drug development.

References

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

-

Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

ResearchGate. (2016, April 7). 13C NMR of indazoles. [Link]

-

PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

-

SpringerLink. (n.d.). Mass Spectra of New Heterocycles: X. Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)*. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of NMOBA. [Link]

-

Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

Royal Society of Chemistry. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

PMC - NIH. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. (2025, August 6). Theoretical NMR correlations based Structure Discussion. [Link]

-

YouTube. (2025, July 3). Mass Spec Mech Ethers Heterolytic Cleavage Source. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

-

Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern. [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

-

ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of...[Link]

-

ResearchGate. (2021, August 25). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. [Link]

-

ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...[Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

YouTube. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. [Link] -

PMC - NIH. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Wikipedia. (n.d.). Indazole. [Link]

Sources

- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pleiades.online [pleiades.online]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. ecommons.cornell.edu [ecommons.cornell.edu]

- 10. emerypharma.com [emerypharma.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Methoxy-1H-indazole-5-carbonitrile

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methoxy-1H-indazole-5-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic compound. The guide emphasizes the rationale behind experimental choices and provides a framework for structural elucidation and purity assessment, crucial steps in the synthesis and application of novel chemical entities.

Introduction: The Structural Significance of Substituted Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The specific substitution pattern on the indazole core is critical to its biological function, making unambiguous structural characterization a cornerstone of any research and development effort in this area.[1] 6-Methoxy-1H-indazole-5-carbonitrile, a molecule of interest in medicinal chemistry, presents a unique set of spectroscopic challenges and insights. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of such molecules, providing precise information about the chemical environment of each proton and carbon atom. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, discuss the influence of its substituents on chemical shifts, and outline a robust experimental protocol for acquiring high-quality data.

I. Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-Methoxy-1H-indazole-5-carbonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) is fundamental to the complete structural assignment.

A. Rationale for Solvent Selection

The choice of solvent for NMR analysis is a critical experimental parameter that can significantly influence the chemical shifts, particularly of exchangeable protons like N-H. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for indazole derivatives for several reasons.[2][3] Its high polarity effectively solubilizes a wide range of organic compounds, and its ability to form hydrogen bonds helps to sharpen the N-H proton signal, which might otherwise be broad or unobservable in less polar solvents like chloroform-d (CDCl₃). For the purpose of this guide, predicted chemical shifts will be discussed in the context of DMSO-d₆.

B. Detailed Signal Assignments

-

N-H Proton (H1): The proton attached to the N1 position of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 13.0-14.0 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding with the DMSO-d₆ solvent.

-

Aromatic Protons (H3, H4, H7):

-

H3: This proton on the pyrazole ring of the indazole system is anticipated to resonate as a singlet around δ 8.2 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

-

H4: This proton is situated on the benzene ring and is expected to appear as a singlet around δ 7.8 ppm. The singlet multiplicity arises from the absence of adjacent protons for spin-spin coupling.

-

H7: This proton is also on the benzene ring and is predicted to be a singlet in the region of δ 7.5 ppm.

-

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, expected to appear around δ 3.9 ppm. This characteristic upfield shift is typical for methoxy groups attached to an aromatic ring.[4]

The spin-spin coupling relationships and the overall predicted ¹H NMR spectrum are conceptually illustrated in the following diagram:

Caption: Predicted ¹H NMR Signals for 6-Methoxy-1H-indazole-5-carbonitrile.

II. Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-Methoxy-1H-indazole-5-carbonitrile will produce a single resonance. The chemical shifts are highly dependent on the electronic environment of each carbon.

A. Detailed Signal Assignments

-

Quaternary Carbons (C3a, C5, C6, C7a, -CN):

-

C7a and C3a: These carbons at the fusion of the two rings are expected in the aromatic region, with C7a likely around δ 140 ppm and C3a around δ 122 ppm.

-

C6: The carbon bearing the methoxy group is predicted to be significantly deshielded due to the oxygen atom's electronegativity, with an expected chemical shift around δ 160 ppm.

-

C5: The carbon attached to the nitrile group will also be deshielded, with a predicted resonance around δ 105 ppm.

-

-CN: The carbon of the nitrile group is expected to appear in a characteristic region for cyano groups, around δ 118 ppm.

-

-

Protonated Carbons (C3, C4, C7, -OCH₃):

-

C3: This carbon in the pyrazole ring is anticipated to have a chemical shift in the range of δ 135 ppm.

-

C4 and C7: These carbons on the benzene ring are expected to resonate in the aromatic region, with C4 predicted around δ 125 ppm and C7 around δ 115 ppm.

-

-OCH₃: The methoxy carbon will appear at a higher field, typically around δ 56 ppm.

-

III. Data Summary and Advanced NMR Techniques

For clarity, the predicted ¹H and ¹³C NMR data are summarized in the table below.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| NH (N1) | ~13.5 | broad s | - |

| H3 | ~8.2 | s | ~135 |

| H4 | ~7.8 | s | ~125 |

| H7 | ~7.5 | s | ~115 |

| -OCH₃ | ~3.9 | s | ~56 |

| C3a | - | - | ~122 |

| C5 | - | - | ~105 |

| C6 | - | - | ~160 |

| C7a | - | - | ~140 |

| -CN | - | - | ~118 |

To further solidify the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons.[5] An HSQC spectrum would definitively link the proton signals for H3, H4, H7, and the methoxy group to their corresponding carbon resonances, confirming the assignments made in the 1D spectra.[5]

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC would be instrumental in assigning the quaternary carbons by observing correlations from the proton signals. For instance, correlations from the methoxy protons would be expected to the C6 carbon.

The workflow for a comprehensive NMR analysis is depicted below:

Caption: Workflow for the complete NMR-based structural elucidation.

IV. Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 6-Methoxy-1H-indazole-5-carbonitrile.

A. Materials and Instrumentation

-

Sample: 6-Methoxy-1H-indazole-5-carbonitrile (5-10 mg)

-

Solvent: DMSO-d₆ (0.6 mL)

-

Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent signal)

-

NMR Tubes: 5 mm high-precision NMR tubes

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

B. Sample Preparation Protocol

-

Weighing: Accurately weigh 5-10 mg of 6-Methoxy-1H-indazole-5-carbonitrile directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

C. NMR Data Acquisition

-

Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans (e.g., 1024 or more) as ¹³C is less sensitive than ¹H.

-

Set the relaxation delay (D1) to 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate the ¹H NMR signals.

-

V. Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-Methoxy-1H-indazole-5-carbonitrile. By understanding the expected chemical shifts, multiplicities, and the influence of the molecular structure on the NMR parameters, researchers can confidently interpret experimental data for this compound and its analogs. The outlined experimental protocol serves as a robust starting point for acquiring high-quality spectra, which, when combined with advanced 2D NMR techniques, enables unambiguous structural confirmation. This level of detailed characterization is paramount for advancing the study and application of novel indazole-based compounds in various scientific disciplines.

References

-

Claramunt, R. M., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(23), 7847–7855. Available at: [Link]

-

Elguero, J., Fruchier, A., & Pardo, C. (1975). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 53(1), 139-143. Available at: [Link]

-

Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-433. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. Available at: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

J&K Scientific. 6-Methoxy-1H-indazole-5-carbonitrile. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

-

MDPI. (2018). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Solubility Profile of 6-Methoxy-1H-indazole-5-carbonitrile in Common Laboratory Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a molecule is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing everything from in vitro assay reliability to in vivo bioavailability. This technical guide provides an in-depth examination of the solubility profile of 6-Methoxy-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of a comprehensive public dataset, this document takes a foundational approach. It combines a theoretical prediction of solubility based on molecular structure with a detailed, field-proven experimental protocol for its empirical determination. This guide is designed to empower researchers with both the predictive rationale and the practical methodology to confidently assess and utilize 6-Methoxy-1H-indazole-5-carbonitrile in their work.

The Strategic Importance of Solubility in Drug Discovery

The journey of a drug candidate is fraught with potential points of failure. Poor aqueous solubility is a leading cause of attrition, impacting absorption, distribution, metabolism, and excretion (ADME) properties.[1] For a molecule like 6-Methoxy-1H-indazole-5-carbonitrile, which serves as a building block in the synthesis of potentially bioactive molecules, a thorough understanding of its solubility is not merely academic—it is a strategic necessity.[2] This knowledge informs the selection of appropriate solvents for reaction chemistry, purification, and the formulation of stock solutions for biological screening.

Theoretical Solubility Profile: A "First Principles" Approach

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The overall polarity of a molecule is a composite of its nonpolar and polar regions. Let's deconstruct 6-Methoxy-1H-indazole-5-carbonitrile to predict its behavior.

-

The Indazole Core: The bicyclic indazole ring system is aromatic and contains two nitrogen atoms. The pyrrolic-type nitrogen (-NH-) can act as a hydrogen bond donor, while the pyridinic-type nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity and the potential for specific interactions with protic solvents.

-

The Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegativity of the oxygen atom. The oxygen can act as a hydrogen bond acceptor.[3][4]

-

The Carbonitrile Group (-C≡N): The nitrile group is highly polar and a strong hydrogen bond acceptor.

-

The Carbon Skeleton: The aromatic rings and the methyl group contribute to the nonpolar character of the molecule.

Predicted Solubility:

-

High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. These solvents can effectively solvate the polar functional groups of the molecule.

-

Moderate to Good Solubility Expected in: Polar protic solvents like Methanol, Ethanol, and Isopropanol. The ability of the molecule to accept hydrogen bonds suggests favorable interactions.

-

Low to Moderate Solubility Expected in: Solvents of intermediate polarity like Dichloromethane and Ethyl Acetate.

-

Poor Solubility Expected in: Nonpolar solvents such as Hexane, Toluene, and Cyclohexane. The nonpolar hydrocarbon portions of these solvents will have weak interactions with the polar functional groups of the indazole.

-

Aqueous Solubility: The presence of multiple polar, hydrogen-bond accepting groups suggests some degree of aqueous solubility. However, the fused aromatic ring system contributes to its hydrophobic character, likely making it sparingly soluble in water.[3] The solubility in aqueous buffers is expected to be pH-dependent, although the indazole ring system is only weakly basic.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached.

Materials and Equipment

-

6-Methoxy-1H-indazole-5-carbonitrile (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Hexane)

-

Analytical balance

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Stock Standard for Quantification:

-

Accurately weigh a known amount of 6-Methoxy-1H-indazole-5-carbonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Acetonitrile) to create a concentrated stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution. These will be used to construct a calibration curve for quantifying the concentration of the dissolved compound.

-

-

Sample Preparation:

-

Add an excess amount of solid 6-Methoxy-1H-indazole-5-carbonitrile to a vial. "Excess" is key; there must be undissolved solid visible at the end of the experiment to ensure saturation. A starting point could be 2-5 mg of compound per 1 mL of solvent.

-

Add a known volume of the desired solvent to the vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. For some compounds, 72 hours may be necessary. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples, along with the calibration standards, using a validated HPLC method.

-

Record the peak area of the analyte for each sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the linear regression equation of the calibration curve to calculate the concentration of 6-Methoxy-1H-indazole-5-carbonitrile in the diluted samples.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent. Express the final solubility in units such as mg/mL or µg/mL.

-

Sources

An In-depth Technical Guide to the Tautomeric Forms of 6-Methoxy-1H-indazole-5-carbonitrile

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of its chemical behavior is annular tautomerism, the equilibrium between its 1H- and 2H-forms.[1][2] This property profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and ultimately, its biological activity and pharmacokinetic profile.[1] This guide provides a detailed examination of the tautomeric landscape of 6-Methoxy-1H-indazole-5-carbonitrile, a substituted indazole of interest in drug discovery programs. We will dissect the fundamental principles of indazole tautomerism, apply them to this specific molecule, and outline robust experimental and computational methodologies for the definitive characterization of its tautomeric state. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to understand, predict, and control the tautomeric behavior of this important heterocyclic system.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules.[2] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has emerged as a "privileged scaffold" due to its versatile biological activities.[2] Compounds incorporating the indazole moiety have demonstrated a wide pharmacological spectrum, including anti-inflammatory, anti-tumor, and anti-HIV activities.[3] This has led to the development of several FDA-approved drugs, such as:

-

Niraparib: A PARP inhibitor for the treatment of ovarian cancer.[1]

-

Axitinib: A tyrosine kinase inhibitor used in renal cell carcinoma.[1]

-

Benzydamine: A locally-acting nonsteroidal anti-inflammatory drug.[4]

-

Granisetron: A 5-HT3 receptor antagonist for preventing chemotherapy-induced nausea.[1][4]

The success of these drugs underscores the importance of understanding the detailed chemical nature of the indazole core, particularly its tautomerism.

Fundamentals of Annular Tautomerism in Indazoles

Indazole can exist in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole.[2][5] This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.

-

1H-Indazole: The proton is located on the N1 nitrogen atom. This form is generally considered to be the more thermodynamically stable tautomer in the gas phase, in solution, and in the solid state.[1][2]

-

2H-Indazole: The proton is located on the N2 nitrogen atom. This tautomer is typically higher in energy.[3]

Computational studies consistently support the greater stability of the 1H-tautomer.[6] Quantum chemical calculations, such as MP2/6-31G**, have estimated that the 1H-tautomer of unsubstituted indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹).[3][7] Other calculations place this energy difference closer to 4.5 kcal/mol.[8] This energetic preference is a critical factor governing the reactivity and intermolecular interactions of indazoles.[1]

Tautomeric Forms of 6-Methoxy-1H-indazole-5-carbonitrile

For the specific molecule of interest, 6-Methoxy-1H-indazole-5-carbonitrile, the tautomeric equilibrium can be depicted as follows:

Caption: Annular tautomeric equilibrium of 6-Methoxy-indazole-5-carbonitrile.

The electronic nature of the substituents on the benzene ring can influence the relative stability of the tautomers, although the 1H-form is still expected to predominate.[9] The methoxy group at C6 is an electron-donating group, while the carbonitrile at C5 is an electron-withdrawing group. These opposing effects modulate the electron density within the heterocyclic system, which can subtly alter the energy gap between the 1H and 2H forms compared to the unsubstituted parent indazole.

Experimental Characterization of Tautomeric Forms

A multi-technique approach is essential for the unambiguous characterization of the dominant tautomeric form in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[10] Specific nuclei serve as sensitive probes of the electronic environment, which differs significantly between the 1H and 2H tautomers.

Key NMR Observables:

-

¹H NMR: The chemical shift of the N-H proton is a primary indicator. Additionally, the chemical shifts and coupling constants of the aromatic protons, particularly H3, H4, and H7, are distinct for each tautomer.

-

¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring (C3 and C7a) are highly sensitive to the position of the proton and are diagnostic for distinguishing between the 1H and 2H forms.[11][12]

-

¹⁵N NMR: Direct observation of the nitrogen atoms provides the most definitive evidence. The chemical shifts of the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens are vastly different, allowing for clear identification and even quantification of the tautomeric ratio.

| Hypothetical NMR Data | 6-Methoxy-1H-indazole-5-carbonitrile | 6-Methoxy-2H-indazole-5-carbonitrile |

| ¹H Chemical Shift (δ, ppm) | ||

| N-H | ~13.0 (broad) | ~11.5 (broad) |

| H-3 | ~8.2 | ~8.6 |

| H-4 | ~7.8 | ~7.5 |

| H-7 | ~7.4 | ~7.9 |

| ¹³C Chemical Shift (δ, ppm) | ||

| C-3 | ~135 | ~145 |

| C-7a | ~140 | ~148 |

Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve 5-10 mg of 6-Methoxy-1H-indazole-5-carbonitrile in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Prepare samples in various solvents to assess the impact of solvent polarity on the equilibrium.[10]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

If available, acquire ¹H-¹⁵N HMBC spectra to correlate the N-H proton to the nitrogen atoms, confirming their chemical shifts and connectivity.

-

-

Data Analysis:

-

Compare the observed chemical shifts of key protons and carbons to established literature values for 1H- and 2H-substituted indazoles.[12]

-

In cases where both tautomers are present, integrate the signals corresponding to each form to determine the tautomeric ratio.

-

Analyze data from different solvents to determine if the equilibrium is sensitive to the environment.

-

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy can provide evidence for the dominant tautomer, particularly in the solid state (using KBr pellet or ATR). The key diagnostic feature is the N-H stretching vibration.

-

1H-Tautomer: Typically shows a broad N-H stretch associated with intermolecular hydrogen bonding.

-

2H-Tautomer: The N-H stretching frequency and band shape will differ due to the different electronic environment and hydrogen bonding potential.

X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence. It allows for the direct visualization of the atomic positions, unambiguously locating the hydrogen atom on either N1 or N2 and confirming the dominant tautomer in the solid state.

Caption: Workflow for the computational prediction of tautomer stability.

Implications for Drug Design and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties. Understanding and controlling tautomerism is essential for:

-

Receptor Binding: The 1H- and 2H-tautomers present different hydrogen bond donor-acceptor patterns. The 1H-tautomer has a hydrogen bond donor at N1 and an acceptor at N2, while the 2H-tautomer has the reverse. This directly impacts how the molecule fits into a protein's binding site, potentially altering potency by orders of magnitude. * Physicochemical Properties: Tautomers can have different dipole moments, pKa values, and solubilities. These properties affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: The distinct tautomeric forms of a molecule can be considered separate chemical entities, which has significant implications for patent claims.

By characterizing the tautomeric preference of 6-Methoxy-1H-indazole-5-carbonitrile, medicinal chemists can design more effective molecules, build more accurate structure-activity relationships (SAR), and develop more robust intellectual property.

Conclusion

The tautomerism of 6-Methoxy-1H-indazole-5-carbonitrile is a key chemical feature that dictates its behavior from the test tube to biological systems. Based on extensive precedent in the literature, the 1H-tautomer is overwhelmingly predicted to be the dominant species. [2][3][8]However, this must be confirmed empirically. A combined strategy employing high-resolution NMR spectroscopy, supported by computational DFT calculations, provides a self-validating system for the definitive characterization of its tautomeric state. For drug development professionals, a thorough understanding of this equilibrium is not optional—it is fundamental to the rational design of next-generation therapeutics based on the privileged indazole scaffold.

References

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(8), 1787-1819. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

-

The two tautomers of indazole, with atom numbering. - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Theoretical estimation of the annular tautomerism of indazoles - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). Molecules, 11(6), 415-420. [Link]

-

The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). Molecules, 11(6), 415-420. [Link]

-

(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (n.d.). WuXi Biology. Retrieved January 27, 2026, from [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples | Journal of Chemical Information and Modeling. (2016). Journal of Chemical Information and Modeling, 56(10), 1943-1954. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

-

A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (1982). Magnetic Resonance in Chemistry, 20(3), 113-118. [Link]

-

Different tautomeric forms of indazole nuclei | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Retrieved January 27, 2026, from [Link]

-

Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (2015). Der Pharma Chemica, 7(12), 24-31. [Link]

-

Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2018). The Journal of Organic Chemistry, 83(8), 4410-4418. [Link]

-

Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2014). In Tautomerism: Methods and Theories (pp. 1-40). Wiley-VCH. [Link]

-

Keto-enol tautomerism in 5- and 6-azauracils in water solution - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Tautomerization: A Simple Guide For Organic Chemistry - Nimc. (2026, January 6). Nimc. Retrieved January 27, 2026, from [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. (1995). Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

Indazole Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a technical overview of the indazole core, detailing its synthesis, key therapeutic applications with a focus on mechanistic insights, and the experimental protocols necessary for its evaluation. We will explore its role in oncology, particularly as a cornerstone of kinase inhibitors, as well as its applications in anti-inflammatory and neuropharmacological agents. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel indazole-based therapeutics.

The Indazole Scaffold: Physicochemical Properties and Synthetic Strategies

Indazole (or benzopyrazole) consists of a benzene ring fused to a pyrazole ring. The scaffold exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[3][4] This structural feature is critical, as the position of the nitrogen-bound proton influences the molecule's hydrogen bonding capabilities and overall biological activity. While naturally occurring indazoles are rare, the synthetic versatility of the scaffold has allowed for extensive exploration in drug discovery.[1][5]

Foundational Synthetic Methodologies

The construction of the indazole core is a pivotal step in the development of new chemical entities. The choice of synthetic route is often dictated by the desired substitution pattern and the scalability of the process.

-

Classical Approaches (The Jacobson Synthesis): One of the earliest and most fundamental methods involves the cyclization of o-tolylhydrazines or related precursors. For instance, the Jacobson synthesis utilizes the diazotization of 2-amino-N-acylanilides followed by intramolecular cyclization. While historically significant, these methods can sometimes be limited by harsh conditions and substituent tolerance.

-

Modern Catalytic Strategies: Contemporary organic synthesis favors transition-metal-catalyzed reactions, which offer superior efficiency, regioselectivity, and functional group tolerance.[3] Palladium- and copper-catalyzed C-N bond formation and C-H activation/amination reactions have become powerful tools for constructing the indazole ring from readily available starting materials, such as o-halobenzonitriles or o-nitrobenzylamines.[3][5] Flow chemistry is also being increasingly adopted to enhance the safety, reproducibility, and scalability of indazole synthesis.[6]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the indazole scaffold, a common pathway in medicinal chemistry campaigns.

Caption: Generalized workflow for the synthesis and diversification of indazole derivatives.

Therapeutic Applications in Oncology

Indazole derivatives have made their most significant impact in oncology, primarily as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[7]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases that control cell proliferation, survival, and angiogenesis. The indazole scaffold serves as an excellent ATP-competitive hinge-binding motif. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This anchoring allows the rest of the molecule to extend into more variable regions of the active site, providing both potency and selectivity.

Marketed drugs like Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that feature an indazole core.[5] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of tumor angiogenesis. By inhibiting VEGFR, these drugs effectively cut off the blood supply to tumors, leading to growth inhibition.

VEGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the VEGFR signaling cascade and highlights the point of intervention by indazole-based inhibitors.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Physicochemical Properties in the Design of Substituted 1H-Indazole-Based Therapeutics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved drugs.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a versatile template for designing molecules with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The therapeutic success of indazole-containing drugs such as Niraparib and Pazopanib underscores the significance of this privileged structure in drug discovery.[1] However, the journey from a promising hit compound to a viable drug candidate is intricately linked to the optimization of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[4][5]

This technical guide provides a comprehensive exploration of the key physicochemical properties of substituted 1H-indazoles. As a senior application scientist, the aim is to furnish fellow researchers and drug development professionals with a deeper understanding of how to strategically manipulate these properties through chemical substitution to enhance drug-likeness and accelerate the development of novel 1H-indazole-based therapeutics.

The 1H-Indazole Scaffold: A Privileged Yet Malleable Core

The 1H-indazole nucleus, being the most thermodynamically stable tautomer, offers multiple positions for substitution, allowing for fine-tuning of its physicochemical characteristics.[6][7] The nitrogen atom at the 1-position can be alkylated or arylated, while the benzene and pyrazole rings present additional sites for modification.[8][9] The nature and position of these substituents profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, size, and flexibility, which in turn dictate its behavior in a biological system.[4]

Caption: Interplay between the 1H-indazole core, substituents, and biological outcomes.

Lipophilicity (LogP/LogD): Balancing Potency and Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug design. It significantly impacts a drug's absorption, membrane permeability, plasma protein binding, and metabolic stability.[10] For 1H-indazole derivatives, the strategic placement of lipophilic or hydrophilic substituents can modulate the overall LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) to achieve an optimal balance.

The Causality Behind Lipophilicity Modulation

An increase in lipophilicity can enhance binding to hydrophobic pockets of target proteins, potentially boosting potency. However, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[11] The introduction of polar functional groups, such as hydroxyls, amides, or small amines, can effectively decrease lipophilicity and improve the aqueous solubility of indazole-based compounds.[12] Conversely, the addition of alkyl or aryl groups will increase lipophilicity.

Data Presentation: Impact of Substitution on Lipophilicity

| Substituent at C3 | Rationale for Change in Lipophilicity | Predicted cLogP Change |

| -H | Baseline | 0 |

| -CH3 | Addition of a small alkyl group | +0.5 |

| -CF3 | Introduction of a lipophilic, electron-withdrawing group | +1.0 |

| -OH | Addition of a polar, hydrogen-bond donor | -0.7 |

| -NH2 | Introduction of a polar, hydrogen-bond donor/acceptor | -1.2 |

| -C6H5 | Addition of a bulky, hydrophobic aryl group | +2.0 |

Note: These are generalized predictions; the actual change can be influenced by the electronic environment of the entire molecule.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes a foundational method for determining the octanol-water partition coefficient (LogP).

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted 1H-indazole in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. Pre-saturate the octanol with the aqueous buffer and vice versa by vigorously shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

In a clean glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (typically in a 1:1 or 2:1 ratio).

-

Spike the system with a small volume of the stock solution of the test compound to achieve a final concentration that is detectable by the analytical method.

-

Securely cap the vial and shake vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the octanol and aqueous phases.

-

-

Quantification:

-

Carefully withdraw a known volume from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the LogP using the following formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)

-

Caption: Workflow for experimental LogP determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is non-negotiable for orally administered drugs, as it directly influences their dissolution and subsequent absorption in the gastrointestinal tract.[10] Poorly soluble compounds often exhibit low and erratic bioavailability. The 1H-indazole core is relatively hydrophobic, and its aqueous solubility can be significantly impacted by the nature of its substituents.

Strategies for Enhancing Solubility

The introduction of ionizable groups (acids or bases) is a highly effective strategy for increasing the aqueous solubility of indazole derivatives.[12] For instance, incorporating a basic moiety like a piperazine ring can improve solubility and also modulate other pharmacokinetic parameters.[12] Additionally, the inclusion of polar, non-ionizable groups that can participate in hydrogen bonding with water, such as amides or sulfonamides, can also enhance solubility.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay provides an early assessment of a compound's solubility.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a high-concentration stock solution of the substituted 1H-indazole in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (e.g., <1%) to minimize its co-solvent effect.

-

Prepare a serial dilution of the compound in the assay plate.

-

-

Equilibration and Measurement:

-

Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at room temperature to allow for precipitation of the compound that is above its solubility limit.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, the plate can be filtered to remove precipitated compound, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV or LC-MS.

-

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For drug candidates, the pKa is a critical determinant of their solubility, permeability, and interaction with biological targets. The 1H-indazole core itself is weakly basic. The introduction of acidic or basic substituents will significantly alter the ionization profile of the molecule.

The Influence of pKa on Drug Disposition

The ionization state of a drug affects its ability to cross biological membranes. Generally, the neutral form of a molecule is more lipophilic and can more readily diffuse across cell membranes. The pKa, in conjunction with the pH of different physiological compartments (e.g., stomach, intestine, blood), will determine the ratio of ionized to unionized drug and thus impact its absorption and distribution.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a classic and accurate method for determining the pKa of a compound.[10]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of the substituted 1H-indazole in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

-

Titration Setup:

-

Use an automated potentiometric titrator equipped with a pH electrode.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

-

Data Acquisition:

-

Record the pH of the solution as a function of the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

Specialized software is typically used to analyze the titration curve and accurately determine the pKa value(s).

-

Metabolic Stability: A Determinant of In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[13] Low metabolic stability leads to rapid clearance from the body, resulting in a short half-life and potentially low bioavailability.

Designing for Metabolic Stability in 1H-Indazoles

The 1H-indazole scaffold itself is generally less susceptible to phase I and II metabolism compared to bioisosteres like phenol.[11] However, certain substituents can introduce metabolic liabilities. For example, unsubstituted phenyl rings or terminal alkyl groups can be sites of hydroxylation. Strategies to improve metabolic stability include:

-

Blocking sites of metabolism: Introducing atoms or groups (e.g., fluorine, chlorine) at positions susceptible to metabolic attack.

-

Introducing electron-withdrawing groups: This can deactivate adjacent aromatic rings towards oxidative metabolism.

-

Replacing metabolically labile groups: For instance, replacing an O-methyl group, which can be easily O-demethylated, with a more stable group.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to phase I metabolism.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).

-

-

Incubation:

-

In a 96-well plate, add the reaction buffer, the test compound (at a low concentration, e.g., 1 µM), and HLM.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Caption: Workflow for determining in vitro metabolic stability.

Conclusion: A Holistic Approach to Drug Design